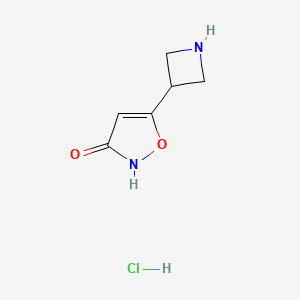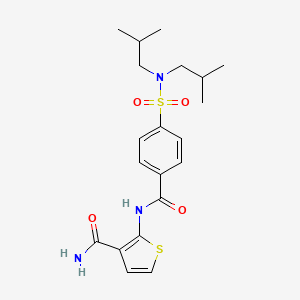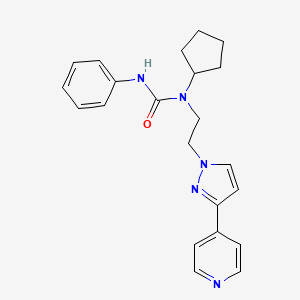![molecular formula C14H14N2O B2772731 5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-43-2](/img/structure/B2772731.png)
5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a quinoline moiety and a bicyclic heptane structure . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is structurally related to naphthalene with one CH replaced by nitrogen . The bicyclic heptane structure, also known as norbornane or bicyclo[2.2.1]heptane, is a saturated hydrocarbon .
Synthesis Analysis
While specific synthesis methods for “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” are not available, there are general methods for synthesizing quinoline derivatives and bicyclic compounds . For instance, quinoline derivatives can be synthesized using Skraup synthesis, Doebner von Miller, and Combes procedures . Bicyclic compounds can be synthesized via transition metal-catalyzed cycloisomerization of 1,6-enynes .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure. Quinoline is a colorless hygroscopic liquid that boils at 237 degrees Celsius and has a strong, unpleasant odor .Scientific Research Applications
Supramolecular Organocatalysis
This compound has been utilized in the development of novel supramolecular organocatalysts. These catalysts are designed to enhance the enantioselectivity of multi-component reactions, such as the Biginelli reaction, which is pivotal in synthesizing dihydropyrimidinones, compounds with significant pharmacological activities .
Molecular Recognition
The bicyclic structure of this compound makes it a candidate for molecular recognition processes. It can potentially interact with other molecules through hydrogen bonding and π-π interactions, which is fundamental in designing selective receptors .
Supramolecular Chemistry
In supramolecular chemistry, this compound could be used to create complex structures with specific functions, such as transport systems or sensors, due to its ability to form stable, non-covalent bonds with other molecules .
Medicinal Chemistry
The quinoline moiety of the compound suggests its potential use in medicinal chemistry. Quinoline derivatives are known for their antimalarial, antibacterial, and antiviral properties, making this compound a valuable scaffold for drug development .
Chemical Biology
In chemical biology, this compound could be explored for its binding properties with biological macromolecules, which could lead to new insights into enzyme mechanisms or the development of novel inhibitors .
Material Science
The unique structure of this compound could be exploited in material science to create new polymers or coatings with specific mechanical and chemical properties, influenced by the compound’s ability to engage in various bonding interactions .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could serve as a chiral selector in chromatographic techniques, aiding in the separation of enantiomers, which is crucial for the analysis of complex mixtures in pharmaceuticals .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific structure and properties. As a general rule, handling complex organic compounds should be done with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Future Directions
The future directions in the study and application of “5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” would depend on its specific properties and potential uses. In general, there is ongoing research into the synthesis, properties, and applications of quinoline derivatives and bicyclic compounds .
properties
IUPAC Name |
5-quinolin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-4-13-12(3-1)14(5-6-15-13)16-8-11-7-10(16)9-17-11/h1-6,10-11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZCNYXDATFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)


![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772654.png)

![N-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2772658.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2772662.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772665.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)
![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

